10-Fluoro-3-methyldecanoic acid
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Overview
Description
10-Fluoro-3-methyldecanoic acid is an organic compound with the molecular formula C11H21FO2. It contains a carboxylic acid functional group, a fluorine atom, and a methyl group attached to a decanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 3-methyldecanoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 10-Fluoro-3-methyldecanoic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-3-methyldecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or carboxylates.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
10-Fluoro-3-methyldecanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 10-Fluoro-3-methyldecanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyldecanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
10-Fluorodecanoic acid: Lacks the methyl group, affecting its reactivity and applications.
Fluorinated fatty acids: Share the fluorine atom but differ in chain length and functional groups.
Uniqueness
10-Fluoro-3-methyldecanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the decanoic acid backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
459-82-5 |
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Molecular Formula |
C11H21FO2 |
Molecular Weight |
204.28 g/mol |
IUPAC Name |
10-fluoro-3-methyldecanoic acid |
InChI |
InChI=1S/C11H21FO2/c1-10(9-11(13)14)7-5-3-2-4-6-8-12/h10H,2-9H2,1H3,(H,13,14) |
InChI Key |
QBGJZSNLHMFQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCF)CC(=O)O |
Origin of Product |
United States |
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